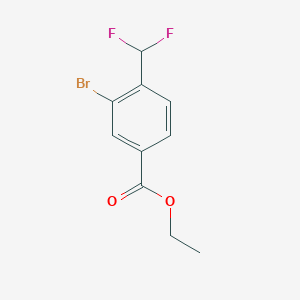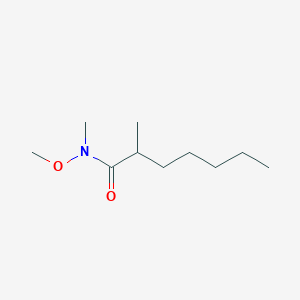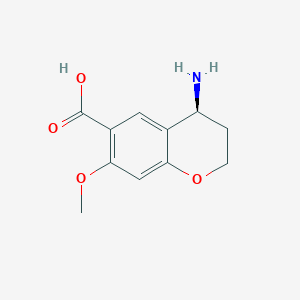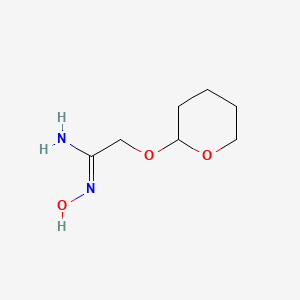
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide is an organic compound with the molecular formula C7H14N2O3 It is a derivative of hydroxylamine and contains a tetrahydro-2H-pyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide typically involves the reaction of hydroxylamine derivatives with tetrahydro-2H-pyran-2-yl-containing compounds. One common method involves the coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine with acetimidamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of HDAC inhibition, where the compound can modulate gene expression by altering histone acetylation .
Comparación Con Compuestos Similares
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A related compound used in similar synthetic applications.
N-(Tetrahydro-2H-pyran-2-yloxy)succinimide: Another compound with a tetrahydro-2H-pyran-2-yloxy group, used in organic synthesis.
Uniqueness
Its ability to act as a precursor for HDAC inhibitors sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9) |
Clave InChI |
DRKFVKJRLAXTKN-UHFFFAOYSA-N |
SMILES isomérico |
C1CCOC(C1)OC/C(=N/O)/N |
SMILES canónico |
C1CCOC(C1)OCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


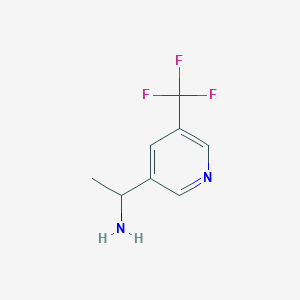
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
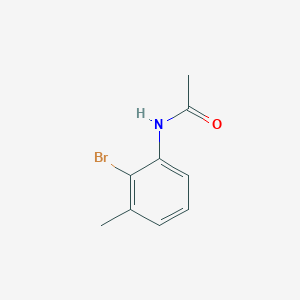
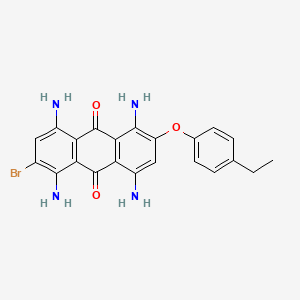
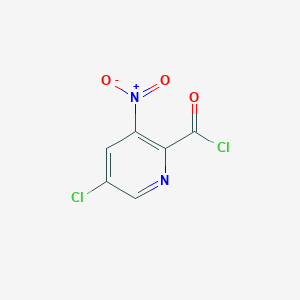

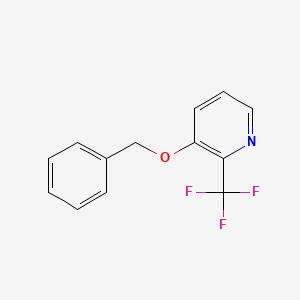
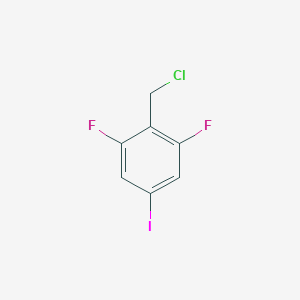
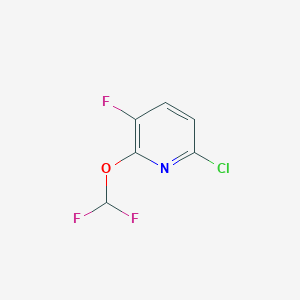
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
